molecular formula C14H20N2O2 B8307491 3-(1,4-Dioxa-8-aza-spiro[4.5]dec-8-yl)-4-methyl-phenylamine

3-(1,4-Dioxa-8-aza-spiro[4.5]dec-8-yl)-4-methyl-phenylamine

Cat. No. B8307491
M. Wt: 248.32 g/mol
InChI Key: ZCZBQDKWGZXBHX-UHFFFAOYSA-N
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Patent
US08962637B2

Procedure details

To a solution of 8-(2-Methyl-5-nitro-phenyl)-1,4-dioxa-8-aza-spiro[4.5] decane (100 mg, 0.278 mmol) in the mixed solvent of THF (3 ml) and methanol (3 ml) was added 10% Pd/C, and the reaction mixture was stirred for 12 hours at room temperature under a hydrogen balloon. The reaction mixture is filtered and the filtrate was concentrated under vacuum to give 3-(1,4-Dioxa-8-aza-spiro[4.5]dec-8-yl)-4-methyl-phenylamine [29] (Yield: 84.9 mg, 95.2%) as a off white solid.
Name
8-(2-Methyl-5-nitro-phenyl)-1,4-dioxa-8-aza-spiro[4.5] decane
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-])=O)=[CH:4][C:3]=1[N:11]1[CH2:20][CH2:19][C:14]2([O:18][CH2:17][CH2:16][O:15]2)[CH2:13][CH2:12]1.C1COCC1>[Pd].CO>[O:15]1[C:14]2([CH2:19][CH2:20][N:11]([C:3]3[CH:4]=[C:5]([NH2:8])[CH:6]=[CH:7][C:2]=3[CH3:1])[CH2:12][CH2:13]2)[O:18][CH2:17][CH2:16]1

Inputs

Step One
Name
8-(2-Methyl-5-nitro-phenyl)-1,4-dioxa-8-aza-spiro[4.5] decane
Quantity
100 mg
Type
reactant
Smiles
CC1=C(C=C(C=C1)[N+](=O)[O-])N1CCC2(OCCO2)CC1
Name
Quantity
3 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Name
Quantity
3 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 12 hours at room temperature under a hydrogen balloon
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture is filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under vacuum

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
O1CCOC12CCN(CC2)C=2C=C(C=CC2C)N
Measurements
Type Value Analysis
AMOUNT: MASS 84.9 mg
YIELD: PERCENTYIELD 95.2%
YIELD: CALCULATEDPERCENTYIELD 123%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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